methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate
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Overview
Description
Methyl 4-[(E)-{2-[(4-bromophenyl)sulfonyl]hydrazinylidene}methyl]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonyl hydrazine moiety, and a benzoate ester. Its molecular formula is C15H13BrN2O4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl hydrazide with methyl 4-formylbenzoate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{2-[(4-bromophenyl)sulfonyl]hydrazinylidene}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-[(E)-{2-[(4-bromophenyl)sulfonyl]hydrazinylidene}methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(4-bromophenoxy)benzoate
Uniqueness
Methyl 4-[(E)-{2-[(4-bromophenyl)sulfonyl]hydrazinylidene}methyl]benzoate is unique due to the presence of the sulfonyl hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H13BrN2O4S |
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Molecular Weight |
397.2g/mol |
IUPAC Name |
methyl 4-[(E)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C15H13BrN2O4S/c1-22-15(19)12-4-2-11(3-5-12)10-17-18-23(20,21)14-8-6-13(16)7-9-14/h2-10,18H,1H3/b17-10+ |
InChI Key |
UIIDDDJKJORHGX-LICLKQGHSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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